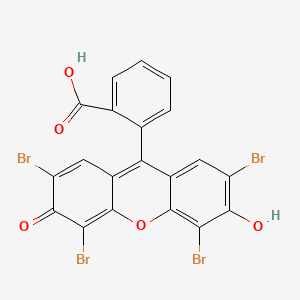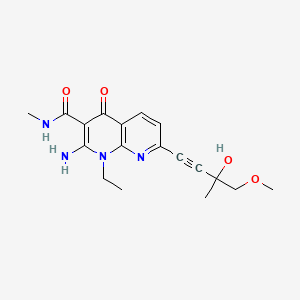
Sorafenib-galactosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Aplicaciones Científicas De Investigación
1. Hepatocellular Carcinoma (HCC) Treatment
Sorafenib, a multikinase inhibitor, is primarily used in the treatment of Hepatocellular Carcinoma (HCC). It prolongs overall survival and delays time to progression in patients with advanced HCC not suitable for curative treatment or transarterial chemoembolization. However, the clinical efficacy of sorafenib is modest, and research has been focused on optimizing its use and overcoming resistance to improve treatment outcomes in HCC (Llovet et al., 2008).
2. Mechanisms of Sorafenib Resistance
The effectiveness of sorafenib in liver cancer is limited due to the development of resistance. Studies have revealed multiple mechanisms behind this resistance, such as the activation of hypoxia-inducible pathways and epithelial-mesenchymal transition. Understanding these mechanisms is crucial for developing more effective individualized therapeutic strategies (Zhu et al., 2017).
3. Targeted Drug Delivery Systems
Research has explored the use of galactosamine (Gal) for targeted drug delivery systems in HCC, leveraging its high binding affinity to asialoglycoprotein receptors overexpressed in HCC cells. This strategy aims to enhance the delivery of potent drugs like sorafenib, improving treatment efficacy and diagnosis via advanced imaging techniques (Yousef et al., 2018).
4. Sorafenib in Other Cancers
Apart from HCC, sorafenib has been investigated for its efficacy in other cancer types, including osteosarcoma. Studies have shown that sorafenib can induce apoptosis and inhibit proliferation in these cancers, suggesting its broader therapeutic potential beyond liver cancer (Grignani et al., 2012).
5. Combination Therapies
Combination therapies involving sorafenib are being studied to enhance its anticancer effects. This includes combining sorafenib with agents like anti-VEGF therapies or kinase inhibitors to overcome resistance mechanisms and improve overall treatment outcomes in cancer patients (Galmiche et al., 2014).
Propiedades
Nombre del producto |
Sorafenib-galactosamine |
|---|---|
Fórmula molecular |
C26H24ClF3N4O8 |
Peso molecular |
612.94 |
Nombre IUPAC |
4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
InChI |
InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21+,22-,24-/m1/s1 |
Clave InChI |
AZQZZRFAWFUQPA-WKKMNAASSA-N |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sorafenibgalactosamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
